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Compound of Interest

Compound Name: 2-Nitrobenzylamine hydrochloride

Cat. No.: B1357096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
Nitrobenzylamine hydrochloride, a versatile building block in synthetic organic chemistry.

Due to the limited availability of public raw spectral data, this document presents representative

¹H NMR, ¹³C NMR, and FT-IR data based on known spectral correlations for its constituent

functional groups. Detailed experimental protocols for acquiring such spectra are also provided,

alongside a visualization of its role in synthetic pathways.

Spectroscopic Data
The following tables summarize the expected quantitative data for 2-Nitrobenzylamine
hydrochloride from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-

IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Representative ¹H NMR Spectroscopic Data for 2-Nitrobenzylamine Hydrochloride
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.2 - 8.0 d 1 Ar-H

~7.8 - 7.5 m 3 Ar-H

~4.3 s 2 -CH₂-

~8.5 (broad s) s 3 -NH₃⁺

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The

chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-Nitrobenzylamine Hydrochloride

Chemical Shift (δ) ppm Assignment

~148 Ar-C-NO₂

~135 Ar-C

~134 Ar-C

~130 Ar-C

~129 Ar-C

~125 Ar-C

~43 -CH₂-

Fourier-Transform Infrared (FT-IR) Data
Table 3: Representative FT-IR Spectroscopic Data for 2-Nitrobenzylamine Hydrochloride
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3000-2800 Strong, Broad N-H stretch (from -NH₃⁺)

~1600 & ~1450 Medium-Weak C=C stretch (aromatic)

~1530 Strong
N-O asymmetric stretch (nitro

group)

~1350 Strong
N-O symmetric stretch (nitro

group)

~1610 Medium N-H bend (from -NH₃⁺)

~780 Strong
C-H bend (aromatic, ortho-

disubstituted)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FT-IR spectra for a

solid organic compound such as 2-Nitrobenzylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Reagents and Solvents:

2-Nitrobenzylamine hydrochloride sample.

Deuterated solvent (e.g., DMSO-d₆, D₂O).
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Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a known residual

peak).

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Nitrobenzylamine
hydrochloride and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent

directly in a clean, dry NMR tube.

Solvent Selection: DMSO-d₆ is a common choice for amine hydrochlorides due to its ability

to dissolve the sample and exchange amine protons at a rate that allows for their

observation. D₂O can also be used, which will result in the exchange of the acidic amine

protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum; this

can be a useful diagnostic tool.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to the ¹H spectrum due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals in the ¹H NMR spectrum. Reference the chemical shifts

to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:
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FT-IR spectrometer.

Sample holder (e.g., for KBr pellets or ATR).

Method 1: KBr Pellet Technique

Reagents:

2-Nitrobenzylamine hydrochloride sample.

Dry, spectroscopic grade Potassium Bromide (KBr).

Procedure:

Sample Preparation: Grind a small amount (1-2 mg) of 2-Nitrobenzylamine hydrochloride
with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of a pure KBr pellet or empty sample

compartment should be run first and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

Procedure:

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

Sample Application: Place a small amount of the solid 2-Nitrobenzylamine hydrochloride
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the built-in press to ensure good contact between the

sample and the crystal. Acquire the FT-IR spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

the measurement.

Visualization of Synthetic Utility
2-Nitrobenzylamine hydrochloride is a valuable intermediate in the synthesis of various

heterocyclic and functionalized molecules. The following diagram illustrates a generalized

workflow of its application.
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Caption: Synthetic pathways originating from 2-Nitrobenzylamine hydrochloride.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitrobenzylamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357096#spectroscopic-data-of-2-nitrobenzylamine-
hydrochloride-nmr-ft-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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